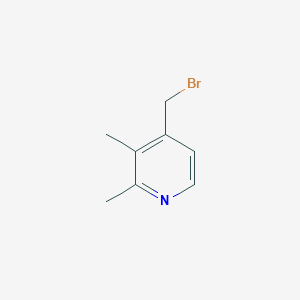

4-(Bromomethyl)-2,3-dimethylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Pyridine and its derivatives are fundamental scaffolds in the landscape of organic chemistry and medicinal science. rsc.org The pyridine ring, an isostere of benzene, is a six-membered aromatic heterocycle containing one nitrogen atom. rsc.org This nitrogen atom imparts distinct properties compared to benzene, including basicity and a dipole moment, which influence the molecule's reactivity and interactions. pharmaguideline.com

Substituted pyridines are integral components of thousands of bioactive molecules and pharmaceutical compounds. nih.govresearchgate.net Their prevalence stems from several key characteristics:

Biocompatibility: The pyridine moiety is found in numerous natural products, vitamins (such as niacin and pyridoxine), and alkaloids. researchgate.net This natural precedent makes it a well-tolerated scaffold in many biological systems.

Synthetic Versatility: The pyridine ring can be synthesized and modified through a wide array of established chemical reactions. rsc.orgnih.gov Classic methods like the Hantzsch pyridine synthesis, as well as modern cross-coupling and C-H functionalization techniques, allow for precise control over substitution patterns. nih.govresearchgate.net

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and imparts water solubility, which are desirable traits for drug candidates. researchgate.netnih.gov

Reactivity: The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. pharmaguideline.comnih.gov This reactivity is often harnessed to build molecular complexity.

Due to these features, pyridine derivatives are essential building blocks in the synthesis of agrochemicals, pharmaceuticals, and functional materials. researchgate.net

The Bromomethyl Moiety as a Versatile Synthetic Handle

The bromomethyl group (-CH₂Br) is a highly effective functional group in synthetic organic chemistry. Its utility is primarily derived from the fact that the bromide ion is an excellent leaving group, making the benzylic-like carbon atom highly susceptible to nucleophilic attack. This reactivity allows the bromomethyl moiety to serve as a versatile "handle" for introducing a wide range of other functional groups into a molecule.

Compounds containing a bromomethyl group readily participate in nucleophilic substitution reactions (typically Sₙ2 type) with a diverse set of nucleophiles. This enables the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, providing a straightforward pathway to more complex derivatives. For instance, bromomethylpyridines can be reacted with thiols to form thioethers, a key step in the synthesis of proton pump inhibitors like Rabeprazole. google.com Similarly, reaction with amines or other nitrogen-based nucleophiles allows for the construction of ligands or pharmacologically active agents. The bromination of methyl groups on pyridine rings is a critical step in the synthesis of functional amphiphiles and other complex molecules. nih.gov

Overview of Research Trajectories for 4-(Bromomethyl)-2,3-dimethylpyridine

Specific research focused on this compound is limited. However, based on the known reactivity of analogous compounds, its primary research trajectory would be as a specialized building block in synthetic chemistry, particularly for the pharmaceutical and agrochemical industries.

The structure of this compound makes it an attractive intermediate for synthesizing target molecules where a substituted lutidine (dimethylpyridine) fragment is required. The most probable synthetic application involves using the reactive bromomethyl group for nucleophilic substitution. Researchers could utilize this compound to connect the 2,3-dimethylpyridine scaffold to other molecular fragments.

For example, in medicinal chemistry, it could serve as a key intermediate in the synthesis of proton pump inhibitors (PPIs). The general structure of many PPIs involves a substituted pyridine ring linked to a benzimidazole (B57391) moiety via a methylsulfinyl bridge. The synthesis of this linkage often begins with the reaction of a bromomethylpyridine with a mercaptobenzimidazole. google.com The substitution pattern on the pyridine ring is crucial for tuning the drug's activity, and the 2,3-dimethyl substitution offered by this specific building block could be explored for developing new analogues of existing drugs like Rabeprazole.

Furthermore, its structure could be valuable in creating novel ligands for coordination chemistry or as an intermediate for developing new classes of pesticides or herbicides, where the pyridine core is a common feature. The synthesis of this compound would likely proceed via the radical bromination of 2,3,4-trimethylpyridine (B3188612) or the conversion of (2,3-dimethylpyridin-4-yl)methanol (B3332028) to the corresponding bromide using reagents like phosphorus tribromide or hydrobromic acid, analogous to the synthesis of other bromomethylpyridines. chemicalbook.com

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the table below lists the properties of a closely related isomer, 4-(Bromomethyl)-2,6-dimethylpyridine.

| Property | Value |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol chemsrc.com |

| Exact Mass | 198.99966 Da chemsrc.com |

| Appearance | Not specified |

| Storage Temperature | 2-8°C, under inert gas chemicalbook.com |

| CAS Number | 79313-02-3 chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

4-(bromomethyl)-2,3-dimethylpyridine |

InChI |

InChI=1S/C8H10BrN/c1-6-7(2)10-4-3-8(6)5-9/h3-4H,5H2,1-2H3 |

InChI Key |

YFEMIPTYBJPZMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1C)CBr |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4 Bromomethyl 2,3 Dimethylpyridine and Its Positional Isomers

Direct Bromination Approaches for Alkyl-Substituted Pyridines

Direct bromination of methyl groups on a pyridine (B92270) ring, analogous to benzylic bromination, is a common and straightforward approach. This method typically involves a free-radical mechanism, where the selectivity of bromination is influenced by both the stability of the radical intermediate and the electronic effects of the pyridine nitrogen.

Free Radical Bromination of 2,3,4-Trimethylpyridine (B3188612) Precursors

The synthesis of 4-(bromomethyl)-2,3-dimethylpyridine can be achieved through the selective free-radical bromination of 2,3,4-trimethylpyridine. The most frequently employed reagent for this type of transformation is N-bromosuccinimide (NBS), often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or photochemical conditions. daneshyari.comchemistrysteps.com

The mechanism involves the formation of a bromine radical, which abstracts a hydrogen atom from one of the methyl groups to form a resonance-stabilized pyridyl-methyl radical. chemistrysteps.com The regioselectivity of this hydrogen abstraction is a key consideration. In unsymmetrical polymethylated pyridines, the nitrogen atom exerts a deactivating inductive effect, which disfavors radical formation at positions closer to it (e.g., the 2-position). ohiolink.edu Consequently, bromination tends to occur at the methyl group furthest from the nitrogen atom. For a 2,3,4-trimethylpyridine precursor, this directing effect favors the formation of the 4-(bromomethyl) isomer over the 2-(bromomethyl) isomer.

Studies on the free radical bromination of various unsymmetrical lutidines (dimethylpyridines) have shown that the reaction consistently results in the bromination of the methyl group most distant from the ring nitrogen. ohiolink.edu This principle supports the feasibility of selectively brominating the 4-methyl group of 2,3,4-trimethylpyridine.

Optimization of Reaction Conditions and Selectivity in Bromomethylation

Achieving high yield and selectivity in the bromomethylation of alkylpyridines requires careful optimization of reaction conditions. While NBS in a nonpolar solvent like carbon tetrachloride (CCl₄) is a classic method, concerns over the environmental impact of chlorinated solvents have driven research into alternatives. daneshyari.comrsc.org Supercritical carbon dioxide has been demonstrated as a viable, environmentally benign substitute solvent for free-radical brominations with NBS, showing high yields and minimal side products. nih.gov

The choice of brominating agent is also critical. Besides NBS, other reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and pyridinium (B92312) bromide–perbromide have been explored. google.comnih.gov In some cases, these alternatives can offer advantages in terms of reaction time and yield. For instance, the use of pyridinium bromide–perbromide for the bromination of 1,4-dihydropyridine (B1200194) methyl groups resulted in significantly shorter reaction times (0.5 hours vs. 24 hours) and higher yields (87% vs. 75%) compared to NBS. nih.gov

Process intensification through continuous flow chemistry has also been applied to benzylic brominations. researchgate.net Photochemical flow reactors can improve safety, enhance reaction efficiency, and allow for better control over reaction parameters, leading to increased productivity and yield. researchgate.net

| Brominating Agent | Typical Initiator/Conditions | Solvent | Key Characteristics | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or BPO, heat/light | CCl₄, CH₃CN, Supercritical CO₂ | Most common reagent; low concentration of Br₂ minimizes side reactions. | daneshyari.comchemistrysteps.comnih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Radical initiator, heat | Chlorobenzene, Cyclohexane | Alternative to NBS, sometimes used in industrial processes. | google.com |

| Pyridinium bromide–perbromide | Heat/light | Ethyl Acetate | Can offer faster reaction times and higher yields in specific substrates. | nih.gov |

| Br₂/H₂O₂ | Visible light | Biphasic (aq. H₂O₂/organic solvent) | "Bromine-less" system with high atomic yield for bromine. | rsc.org |

Functional Group Interconversions Leading to the Bromomethyl Group

An alternative to direct bromination involves the synthesis of a hydroxymethylpyridine intermediate, which is subsequently converted to the corresponding bromomethyl derivative. This two-step approach can offer better control over regioselectivity, as the hydroxymethyl group can be introduced through various well-established methods.

Halogenation of Hydroxymethylated Pyridine Intermediates

The conversion of a pyridylmethanol (hydroxymethylpyridine) to a bromomethylpyridine is a standard functional group transformation. mt.com Several reagents are effective for this purpose, including phosphorus tribromide (PBr₃), phosphorus pentabromide (PBr₅), and concentrated hydrobromic acid (HBr). chemicalbook.com

For example, 4-pyridinemethanol (B147518) can be converted to 4-(bromomethyl)pyridine (B1298872) hydrobromide in good yield by refluxing with 48% HBr or by reacting with PBr₃ or PBr₅ in a suitable solvent like chloroform. chemicalbook.com The choice of reagent can depend on the specific substrate and desired reaction conditions. The synthesis of 2,6-bis(bromomethyl)pyridine (B1268884) from 2,6-bis(hydroxymethyl)pyridine is another well-documented example of this strategy. nih.gov

| Reagent | Typical Conditions | Product Form | Example Yield | Reference |

|---|---|---|---|---|

| Hydrobromic Acid (48% HBr) | Reflux | Hydrobromide salt | - | chemicalbook.com |

| Phosphorus Tribromide (PBr₃) | Reflux in Chloroform | Hydrobromide salt | 93% | chemicalbook.com |

| Phosphorus Pentabromide (PBr₅) | Reflux in Chloroform | Hydrochloride/bromide salt | 58% | chemicalbook.com |

Alternative Synthetic Routes from Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates in pyridine chemistry. researchgate.netarkat-usa.org The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to both electrophilic and nucleophilic substitution. researchgate.netscripps.edu This enhanced reactivity provides strategic opportunities for regioselective functionalization.

A synthetic route utilizing a pyridine N-oxide could involve the introduction of a suitable functional group at the desired position, followed by its conversion to the bromomethyl group and subsequent deoxygenation to restore the pyridine ring. For instance, regioselective bromination at the C2 position of fused pyridine N-oxides has been achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source. This method avoids harsh reagents like elemental bromine or POBr₃. After the desired functionalization, the N-oxide can be removed through deoxygenation using various reducing agents. arkat-usa.org This multi-step approach allows for the construction of pyridine derivatives that may be difficult to access through direct substitution on the parent pyridine. researchgate.net

Chemo- and Regioselective Synthesis Strategies for Targeted Bromomethylated Pyridines

The synthesis of a specific positional isomer of a bromomethylated dimethylpyridine requires a careful selection of starting materials and reaction pathways to ensure the desired chemo- and regioselectivity.

For the target compound, this compound, the most direct route is the selective free-radical bromination of 2,3,4-trimethylpyridine. As discussed, the electronic deactivation by the pyridine nitrogen at the C2 position and, to a lesser extent, the C3 position, should direct the bromine radical to preferentially abstract a hydrogen from the C4-methyl group. ohiolink.edu This strategy leverages inherent electronic biases in the substrate to achieve regioselectivity in a single step.

In contrast, if a different isomer, such as 2-(bromomethyl)-3,4-dimethylpyridine, were the target, a functional group interconversion strategy might be more effective. One could start with a precursor like 3,4-dimethylpyridine-2-carboxylic acid, reduce the carboxylic acid to a hydroxymethyl group, and then convert the alcohol to the bromide using reagents like PBr₃. This pathway builds the desired functionality at a specific location, avoiding the selectivity issues of direct bromination on a 3,4,x-trimethylpyridine substrate.

Strategies involving pyridine N-oxides offer another level of control. The N-oxide of 2,3,4-trimethylpyridine would be strongly activated at the 4-position for nucleophilic attack. A reaction sequence could be devised to introduce a functional group handle at this position, which is later transformed into the bromomethyl group before the final deoxygenation step. Such multi-step sequences, while longer, can provide access to specific isomers with very high purity. nih.govrsc.org

Ultimately, the choice of strategy depends on the availability of starting materials, the desired isomer, and the required level of isomeric purity. Direct bromination is often more atom-economical, while multi-step functional group interconversions provide greater control and predictability in achieving the target regiochemistry.

Reaction Pathways and Mechanistic Elucidation of 4 Bromomethyl 2,3 Dimethylpyridine

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reactivity for 4-(bromomethyl)-2,3-dimethylpyridine involves the displacement of the bromide ion by a variety of nucleophiles. The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack.

Alkylation Reactions with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon)

A broad spectrum of nucleophiles can be employed to forge new bonds at the bromomethyl position, leading to a wide array of functionalized pyridine derivatives.

Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates readily react with this compound to form the corresponding ethers and esters. For instance, in the synthesis of certain benzimidazole (B57391) derivatives, a related compound, 2,3-dimethyl-4-(3-methoxypropoxy)pyridine-N-oxide, is prepared by the reaction of 2,3-dimethyl-4-nitropyridine-N-oxide with 3-methoxy-1-propanol (B72126) under basic conditions, highlighting the facility of O-alkylation. google.com

Nitrogen Nucleophiles: Amines, both primary and secondary, as well as heterocyclic compounds containing nitrogen, serve as effective nucleophiles. These reactions are fundamental in constructing molecules with potential biological activity. The quaternization of the pyridine nitrogen within the same molecule or in another pyridine derivative can also occur, though it is generally a less favored process compared to the substitution at the more reactive bromomethyl site.

Sulfur Nucleophiles: Thiols and thiolates are potent nucleophiles that react efficiently with this compound to yield thioethers. The synthesis of 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole demonstrates a key step involving the reaction of a chloromethyl analogue with 2-mercaptobenzimidazole, illustrating a typical S-alkylation pathway. google.com The high nucleophilicity of sulfur often leads to high yields and clean reactions.

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or organometallic reagents, can also be utilized to form new carbon-carbon bonds, enabling the extension of the carbon framework.

The table below summarizes the types of products obtained from the reaction of this compound with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen | Alkoxide (RO⁻) | Ether |

| Phenoxide (ArO⁻) | Aryl Ether | |

| Carboxylate (RCOO⁻) | Ester | |

| Nitrogen | Amine (RNH₂) | Substituted Amine |

| Imidazole | N-Alkyl Imidazole | |

| Sulfur | Thiolate (RS⁻) | Thioether |

| 2-Mercaptobenzimidazole | Substituted Benzimidazole | |

| Carbon | Malonic Ester Enolate | Alkylated Malonic Ester |

Competitive Elimination Pathways in Nucleophilic Environments

Under strongly basic conditions, particularly with sterically hindered bases, elimination reactions can compete with nucleophilic substitution. This would involve the abstraction of a proton from the methyl group at position 3, followed by the elimination of the bromide ion to form a vinylpyridine derivative. However, due to the primary nature of the alkyl halide, the SN2 pathway is generally favored, and specific conditions would be required to promote the E2 elimination pathway. The choice of base, solvent, and temperature are critical factors in determining the ratio of substitution to elimination products.

Radical Processes Involving the Bromomethyl Group of this compound

The carbon-bromine bond in the bromomethyl group is susceptible to homolytic cleavage, enabling the participation of this compound in radical-mediated reactions.

Photoredox-Catalyzed Radical Coupling Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. In principle, this compound can undergo single-electron reduction by an excited photocatalyst to generate a pyridyl-methyl radical. This radical species can then participate in various coupling reactions, such as additions to alkenes or cross-coupling with other radical species. While specific studies on this compound are not prevalent, the photoredox-catalyzed atom-transfer radical cyclization (ATRC) of similar bromo-compounds highlights the potential for such transformations. nih.gov

Homolytic Cleavage and Radical Generation

Initiators such as azobisisobutyronitrile (AIBN) or peroxides, upon thermal or photochemical activation, can induce the homolytic cleavage of the C-Br bond. The resulting 2,3-dimethyl-4-pyridylmethyl radical can then be trapped by radical scavengers or participate in polymerization processes. The stability of this benzylic-type radical is enhanced by resonance with the pyridine ring, making its formation a plausible process under appropriate radical-initiating conditions.

Electrophilic and Metal-Catalyzed Transformations of the Pyridine Nucleus

While the primary reactivity lies at the bromomethyl group, the pyridine ring itself can undergo further functionalization, typically after the initial substitution reaction has been performed.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring. However, the methyl groups provide some activation. Nitration or halogenation, if successful, would likely occur at the positions meta to the nitrogen atom.

More commonly, metal-catalyzed cross-coupling reactions are employed to modify the pyridine nucleus. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for introducing new carbon-carbon bonds. For these reactions to occur, the pyridine ring would typically need to be functionalized with a suitable leaving group, such as a halide or a triflate. If this compound were to be further halogenated on the ring, it could then serve as a substrate for such cross-coupling reactions, allowing for the synthesis of highly substituted and complex pyridine derivatives. rsc.orgrsc.orgnih.gov

Cross-Coupling Reactions at the Pyridine Ring

Direct cross-coupling reactions at the pyridine ring of this compound are not the preferred reaction pathway. The presence of the highly reactive bromomethyl group (a benzylic-type halide) means that reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings will preferentially occur at this C(sp³)-Br bond rather than activating a C(sp²)-H bond on the pyridine ring.

Palladium-catalyzed cross-coupling reactions involving pyridine rings can be challenging. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to deactivation. rsc.orgresearchgate.netnih.gov This often necessitates the use of specialized ligands or harsher reaction conditions to achieve successful coupling at the pyridine core. researchgate.net

In contrast, the C(sp³)-Br bond of the bromomethyl group is significantly more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in most cross-coupling cycles. This inherent reactivity difference makes the bromomethyl group the primary site for such transformations. Studies on similar benzylic halides demonstrate their high reactivity in cross-coupling reactions with various partners. nih.govnih.govrsc.orgacs.org For instance, the palladium-catalyzed cross-coupling of benzylic halides with potassium aryltrifluoroborates proceeds in high yield, showcasing the facility of these reactions. nih.gov

The following table summarizes representative conditions for cross-coupling reactions involving benzylic bromides, which serve as a model for the expected reactivity of the bromomethyl group in this compound.

| Coupling Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Potassium Aryltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77°C | High |

| Negishi | Organozinc reagents | PdCl₂(Amphos)₂ | - | Water | Room Temp | High |

| Sonogashira (modified) | Lithium Acetylides | [Pd(μ-I)PᵗBu₃]₂ | - | Not specified | Room Temp | High |

Role of the Pyridine Nitrogen in Directing Reactivity

Deactivation of the Pyridine Ring towards Electrophilic Aromatic Substitution: The pyridine nitrogen is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I) on the ring. This effect reduces the electron density of the aromatic system, making it significantly less nucleophilic and thus less reactive towards electrophiles compared to benzene. quimicaorganica.orgslideshare.net Should an electrophilic substitution reaction be forced under harsh conditions, the substitution would be directed to the 3- and 5-positions (meta to the nitrogen). This is because the intermediates formed by attack at the 2-, 4-, or 6-positions would place a positive charge on the nitrogen atom, which is highly unfavorable. quimicaorganica.orgslideshare.netpearson.com

Activation of the Pyridine Ring towards Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the nitrogen atom makes the pyridine ring more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). quora.com At these positions, the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. quora.com

Influence on the Bromomethyl Group: The pyridine ring, being an electron-withdrawing group, significantly influences the reactivity of the 4-(bromomethyl) substituent. The electron deficiency at the 4-position of the pyridine ring makes the bromomethyl group more electrophilic and enhances the stability of the transition state for nucleophilic substitution reactions at the benzylic carbon. This activation makes the bromide a good leaving group. Consequently, the bromomethyl group is a highly reactive site for SN2 reactions with a wide range of nucleophiles. nih.gov The hydrobromide salt of similar compounds, like 4-(bromomethyl)pyridine (B1298872), is often used in synthesis to introduce the pyridylmethyl moiety onto other molecules.

The directing influence of the pyridine nitrogen is summarized in the table below:

| Reaction Type | Effect on Pyridine Ring Reactivity | Favored Position(s) on Ring | Effect on 4-(Bromomethyl) Group |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Strongly Deactivating | 3- and 5- | Not directly applicable |

| Nucleophilic Aromatic Substitution | Activating | 2- and 4- | Not directly applicable |

| Nucleophilic Substitution (at Bromomethyl) | Not directly applicable | Not directly applicable | Activating (enhances electrophilicity of carbon and leaving group ability of bromide) |

Applications of 4 Bromomethyl 2,3 Dimethylpyridine in Complex Organic Molecule Construction

Assembly of Advanced Heterocyclic Scaffolds

The structural motif of 4-(bromomethyl)-2,3-dimethylpyridine serves as a versatile precursor for the construction of more complex heterocyclic systems, particularly those containing fused pyridine (B92270) rings and polycyclic nitrogen-containing frameworks.

Synthesis of Fused Pyridine Systems

While direct, specific examples of the use of this compound in the synthesis of fused pyridine systems are not extensively documented in readily available literature, its structural features suggest a potential role in such transformations. The bromomethyl group can act as an electrophilic site, reacting with nucleophiles to initiate cyclization reactions that lead to the formation of fused ring systems. For instance, reaction with a dinucleophilic species could potentially lead to the formation of a new ring fused to the initial pyridine structure. The general strategies for synthesizing fused pyridine systems often involve the cyclization of appropriately substituted pyridine derivatives.

Construction of Polycyclic Nitrogen-Containing Frameworks

The construction of polycyclic frameworks containing nitrogen is a significant area of organic synthesis, driven by the prevalence of such structures in natural products and pharmaceuticals. The reactivity of the bromomethyl group in this compound makes it a candidate for incorporation into larger, polycyclic systems. This could be achieved through multi-step synthetic sequences where the pyridine moiety is annulated with additional rings. The development of novel energetic materials, for example, often involves the synthesis of nitrogen-rich polycyclic frameworks to achieve a balance between high energy density and stability.

Utilization as a Key Alkylating Reagent in Cascade Reactions

The electrophilic nature of the carbon atom in the bromomethyl group makes this compound an effective alkylating agent. This reactivity can be harnessed in cascade reactions to build molecular complexity in a single synthetic operation.

Enantioselective α-Alkylation of Carbonyl Compounds

The enantioselective α-alkylation of carbonyl compounds is a fundamental transformation in organic synthesis for creating stereogenic centers. While specific studies detailing the use of this compound in this context are not prominent, the general principle involves the reaction of a chiral enolate or its equivalent with an electrophile. In such a scenario, this compound would serve as the electrophilic source of the 2,3-dimethylpyridinylmethyl group. The development of catalytic enantioselective methods for this transformation is a long-standing goal in asymmetric synthesis.

Intramolecular Cyclization and Annulation Strategies

Intramolecular reactions are powerful tools for the construction of cyclic and polycyclic molecules. A substrate containing both the this compound moiety and a nucleophilic center could undergo intramolecular cyclization to form a new ring. Such strategies are pivotal in the synthesis of complex natural products and other intricate molecular architectures. The efficiency of these cyclizations often depends on the length and nature of the tether connecting the reacting partners.

Investigation of Derivatives of 4 Bromomethyl 2,3 Dimethylpyridine in Medicinal Chemistry Research

Design and Synthesis of Novel Pyridine-Based Chemical Entities

The design and synthesis of novel chemical entities originating from 4-(bromomethyl)-2,3-dimethylpyridine leverage its inherent reactivity to build molecular complexity. The primary synthetic route involves the nucleophilic substitution of the bromide ion in the bromomethyl group. This allows for the introduction of a wide range of functionalities, including amines, thiols, alcohols, and carbanions, leading to the formation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively.

For instance, the reaction of this compound with various primary and secondary amines would yield a library of 4-(aminomethyl)-2,3-dimethylpyridine derivatives. Similarly, reaction with substituted thiophenols could lead to a series of thioether derivatives. The synthesis of such novel compounds is often guided by computational modeling and a deep understanding of target-ligand interactions, aiming to optimize the pharmacological properties of the resulting molecules.

A general synthetic scheme for the derivatization of this compound is presented below:

In this generalized reaction, "Nu" represents a variety of nucleophiles that can be employed to generate a diverse library of compounds.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies would systematically explore how modifications to the introduced functional groups and the pyridine core affect their biological potency and selectivity.

Key aspects of SAR studies for these derivatives would include:

Nature of the substituent at the 4-position: The type of functional group introduced via the bromomethyl handle would be varied. For example, in a series of 4-(aminomethyl) derivatives, the amine could be primary, secondary, or tertiary, and could incorporate various alkyl or aryl substituents. The electronic and steric properties of these substituents would be correlated with biological activity.

Linker length and flexibility: If a linker is introduced between the pyridine ring and a terminal functional group, its length and rigidity would be systematically altered to determine the optimal spatial arrangement for interaction with a biological target.

Modifications of the pyridine ring: While the starting material is 2,3-dimethylpyridine, SAR studies could also explore the impact of altering the substitution pattern on the pyridine ring itself. For example, shifting the methyl groups to other positions or introducing other substituents could provide valuable insights into the structural requirements for activity.

A hypothetical SAR study on a series of derivatives could reveal that a bulky, hydrophobic substituent at the 4-position enhances activity, while a polar, hydrogen-bond-donating group diminishes it. Such findings are instrumental in guiding the design of more potent and selective drug candidates. For example, in a study of 1,2,3,4-tetrahydroacridine (B1593851) derivatives, it was found that dimerization of the scaffold leads to more active antileishmanial derivatives, with a twelve-carbon chain linker showing particular promise. mdpi.com

Exploration of Antimicrobial Properties of Pyridine Analogues

Pyridine and its derivatives have a long history of investigation for their antimicrobial properties. mdpi.com The structural features of derivatives of this compound make them attractive candidates for exploration as novel antimicrobial agents. The quaternization of the pyridine nitrogen atom by reaction with alkyl halides is a known strategy to produce antimicrobial compounds. The introduction of lipophilic side chains via the bromomethyl group could enhance the ability of these compounds to penetrate bacterial cell membranes.

Research into the antimicrobial properties of such analogues would involve screening against a panel of clinically relevant bacteria and fungi. Minimum inhibitory concentration (MIC) values would be determined to quantify their potency. For instance, novel pyridine and thienopyridine derivatives have demonstrated good to strong antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans. dntb.gov.ua In some cases, MIC values of less than 1 µg/mL have been reported for certain pyridine derivatives, indicating potent antibacterial and antifungal activity. dntb.gov.ua

| Compound Type | Target Organism | Reported Activity (MIC) |

| Pyridine Derivatives | E. coli | 0.0195 mg/mL |

| Pyridine Derivatives | B. mycoides | <0.0048 mg/mL |

| Pyridine Derivatives | C. albicans | <0.0048 mg/mL |

| Thienopyridine Derivatives | E. coli | >0.0048 mg/mL |

| Thienopyridine Derivatives | B. mycoides | 0.0098 mg/mL |

| Thienopyridine Derivatives | C. albicans | 0.039 mg/mL |

This table presents a summary of antimicrobial activities for various pyridine and thienopyridine derivatives as reported in the literature, illustrating the potential for this class of compounds. dntb.gov.ua

Research into Potential Anticancer Activities of Derivative Compounds

The pyridine ring is a common motif in a multitude of anticancer drugs. ekb.eg This has spurred significant interest in the synthesis and evaluation of novel pyridine-containing compounds as potential anticancer agents. Derivatives of this compound could be investigated for their cytotoxic effects against various cancer cell lines.

The rationale for exploring these derivatives as anticancer agents is based on several factors. The pyridine core can interact with various biological targets, including enzymes and receptors that are dysregulated in cancer. The substituents introduced at the 4-position can be designed to enhance these interactions and improve the compound's pharmacokinetic properties. For example, certain 1,4-dihydropyridine (B1200194) derivatives have been shown to reduce the viability of HeLa and MCF-7 cancer cell lines with IC50 values in the low micromolar range. mdpi.com

A study on pyridine derivatives revealed that the presence and position of methoxy (B1213986) groups can enhance antiproliferative activity. nih.gov Conversely, the inclusion of halogen atoms or bulky groups was found to decrease this activity. nih.gov

| Derivative Type | Cancer Cell Line | IC50 (µM) |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 3.6 |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 5.2 |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 2.3 |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 5.7 |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 4.1 |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 11.9 |

This table showcases the cytotoxic activity of selected 1,4-dihydropyridine derivatives against human cervical (HeLa) and breast (MCF-7) cancer cell lines. mdpi.com

Investigation of Enzyme Inhibitory and Receptor Modulatory Potencies of Related Structures

The versatility of the pyridine scaffold allows for the design of molecules that can act as enzyme inhibitors or receptor modulators. Derivatives of this compound could be tailored to interact with specific binding sites on proteins, thereby modulating their function.

For example, by introducing moieties that mimic the natural substrate or ligand, these derivatives could be developed as competitive inhibitors of enzymes such as kinases or proteases, many of which are implicated in disease. In one study, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and shown to be potent and reversible inhibitors of monoamine oxidases. nih.gov

Furthermore, the pyridine core can serve as a scaffold for developing ligands that bind to specific receptors, such as G-protein coupled receptors (GPCRs). By modifying the substituents on the pyridine ring and at the 4-position, it may be possible to achieve selective agonism or antagonism of a particular receptor subtype. For instance, certain 4-functionalized glutamate (B1630785) analogues have been shown to be selective agonists at specific metabotropic glutamate receptor subtypes. nih.gov

The investigation of these derivatives would involve a range of biochemical and cellular assays to determine their binding affinity, inhibitory constants (Ki or IC50), and functional effects on the target enzyme or receptor.

Computational and Theoretical Studies of 4 Bromomethyl 2,3 Dimethylpyridine

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. derpharmachemica.com It is particularly effective for optimizing molecular geometries to their lowest energy state and calculating various electronic properties.

The structural optimization of a molecule like 4-(Bromomethyl)-2,3-dimethylpyridine would involve calculating the most stable arrangement of its atoms in space. This is achieved by finding the minimum on the potential energy surface. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For the analogous compound 2,6-bis(bromo-methyl)pyridine, DFT calculations have determined its optimized geometric parameters. derpharmachemica.com These results provide a reasonable approximation for the expected values in this compound. Key parameters from this related structure are presented below.

Table 1: Selected Optimized Geometrical Parameters for the Analogous Compound 2,6-bis(bromo-methyl)pyridine (Calculated at B3LYP/6-311G(d,p) level)

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Value | Angle | Value |

| C-C (ring) | 1.382 - 1.496 | C-C-C (ring) | 118.4 - 121.1 |

| C-N (ring) | 1.334 - 1.343 | C-C-Br | 110.4 - 110.6 |

| C-Br | 1.950 - 1.956 | C-C-H | 109.0 - 120.8 |

| C-H | 0.93 - 0.97 |

Data sourced from a computational study on 2,6-bis(bromo-methyl)pyridine. derpharmachemica.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. acs.orgsapub.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. derpharmachemica.com Conversely, a small energy gap indicates that a molecule is more reactive.

For the related compound 2,6-bis(bromo-methyl)pyridine, the HOMO-LUMO energy gap has been calculated to be 4.65 eV. derpharmachemica.com This relatively large gap suggests that the molecule is kinetically stable. Similar stability would be anticipated for this compound. The energies of these orbitals also relate to the ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO).

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Substituted Pyridines

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2,6-bis(bromo-methyl)pyridine | - | - | 4.65 | derpharmachemica.com |

| 3-Bromo-2-hydroxypyridine | -7.467 | -0.682 | 6.785 | mdpi.com |

| 3,5-dibromo-2,6-dimethoxy Pyridine (B92270) | - | - | - | nih.gov |

Note: Specific HOMO/LUMO energies for 2,6-bis(bromo-methyl)pyridine and the energy gap for 3,5-dibromo-2,6-dimethoxy Pyridine were not detailed in the source material, but the gap was provided for the former and calculated for the latter.

Mechanistic Computational Studies of Key Transformations

Computational chemistry provides indispensable insights into reaction mechanisms by allowing for the mapping of reaction pathways and the characterization of transient species like transition states and intermediates. rsc.org For a molecule such as this compound, key transformations would likely involve the reactive bromomethyl group, which is susceptible to nucleophilic substitution reactions, or reactions involving the pyridine ring itself.

While specific mechanistic studies on this compound are not prominent in the searched literature, the general approach can be described. A typical computational study of a reaction mechanism involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to determine their relative energies.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (the highest energy point) along the reaction coordinate. This structure is crucial as its energy determines the activation energy of the reaction.

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the reactants and products.

For example, studies on pyridine derivatives often explore electrophilic or nucleophilic substitution on the pyridine ring. globalresearchonline.net The presence of methyl groups (electron-donating) and a bromomethyl group can influence the regioselectivity of these reactions. Computational models can predict whether substitution is more likely to occur at a specific carbon atom by calculating the energies of the various possible intermediates and transition states. Similarly, the mechanism of nucleophilic substitution at the benzylic carbon of the bromomethyl group can be modeled to understand its kinetics and stereochemistry.

Analysis of Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential

Non-Linear Optical (NLO) Properties: Materials with significant NLO properties are crucial for applications in photonics and optoelectronics, including optical signal processing and laser technology. ias.ac.in The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β, γ, etc.). A large first hyperpolarizability (β) is often associated with molecules that have a strong intramolecular charge transfer, typically found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system.

For pyridine derivatives, computational methods can predict these properties. The study on 2,6-bis(bromo-methyl)pyridine calculated its first hyperpolarizability (β) to be 8.3693 x 10-33 e.s.u. derpharmachemica.com This value indicates its potential for NLO applications. The NLO properties of this compound would similarly be influenced by the interplay of the electron-donating methyl groups and the electronegative bromine atom, mediated by the aromatic pyridine ring.

Table 3: Calculated NLO Properties for the Analogous Compound 2,6-bis(bromo-methyl)pyridine

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 4.2863 Debye |

| First Hyperpolarizability (β) | 8.3693 x 10-33 e.s.u. |

Data sourced from a computational study on 2,6-bis(bromo-methyl)pyridine. derpharmachemica.com

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. scispace.comresearchgate.net It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral regions. researchgate.net

For this compound, the MEP map would be expected to show:

A region of strong negative potential (red) around the nitrogen atom of the pyridine ring, corresponding to its lone pair of electrons. This is the primary site for protonation and interaction with electrophiles.

Regions of positive potential (blue) around the hydrogen atoms of the methyl and bromomethyl groups.

The bromine atom often exhibits a region of positive potential on its outermost surface, known as a σ-hole, making it capable of engaging in halogen bonding, a type of noncovalent interaction. mdpi.com

The MEP provides a chemically intuitive picture of where a molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and reaction sites. derpharmachemica.com

Catalytic Roles of Bromomethylpyridine Scaffolds and Their Metal Complexes

Ligand Design from 4-(Bromomethyl)-2,3-dimethylpyridine for Transition Metal Catalysis

The design of ligands is crucial for tuning the reactivity and selectivity of transition metal catalysts. Pyridine (B92270) and its derivatives are fundamental components in coordination chemistry, widely used as ligands due to the Lewis basicity of the nitrogen atom. wikipedia.orgjscimedcentral.com The this compound molecule is particularly useful as a precursor for synthesizing more complex, multidentate ligands. The bromomethyl group at the 4-position acts as a highly reactive electrophilic handle, enabling facile nucleophilic substitution reactions to build intricate ligand architectures.

This reactive site allows for the covalent linkage of other donor moieties, leading to the formation of bidentate, tridentate, or even polydentate ligands. For instance, reaction with primary or secondary amines, phosphines, or other nitrogen-containing heterocycles can yield ligands that chelate to a metal center, enhancing the stability and influencing the catalytic activity of the resulting complex. The two methyl groups at the 2- and 3-positions influence the steric and electronic properties of the pyridine ring, which in turn affects the coordination environment and reactivity of the metal center. nih.gov The design of such multidentate ligands is a key strategy in developing catalysts for a wide range of reactions, including cross-coupling, hydrogenation, and polymerization. jscimedcentral.comias.ac.in

| Ligand Type | Synthetic Approach from this compound | Potential Transition Metals | Catalytic Applications |

|---|---|---|---|

| Bidentate (N,N' or N,P) | Reaction with another N-heterocycle (e.g., pyrazole, imidazole) or a phosphine. | Palladium (Pd), Nickel (Ni), Copper (Cu) | Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. |

| Tridentate (N,N,N - Pincer) | Reaction with a diamine or similar linked dinucleophile to form a chelating structure. | Iron (Fe), Cobalt (Co), Ruthenium (Ru) | Hydrogenation, dehydrogenation, and C-H activation reactions. |

| Polydentate | Coupling with other pyridine units or aromatic spacers to create larger, multi-coordinating structures. | Manganese (Mn), Rhodium (Rh), Iridium (Ir) | Polymerization, oxidation, and complex multi-step organic transformations. |

Participation in Organocatalytic Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the need for metal-based catalysts. Pyridine derivatives are prominent organocatalysts, primarily functioning as Lewis or Brønsted bases. The 2,3-dimethylpyridine core of the target compound, also known as 2,3-lutidine, possesses significant basicity due to the electron-donating effect of the two methyl groups. nist.gov This inherent basicity allows it to catalyze a variety of reactions, such as acylation reactions where it can act as an acid scavenger.

Furthermore, the 4-(bromomethyl) group offers a route to more sophisticated organocatalysts. For example, it can be converted into a quaternary pyridinium (B92312) salt. Such salts are known to function as phase-transfer catalysts, facilitating reactions between reagents located in different immiscible phases (e.g., aqueous and organic). While direct organocatalytic applications of this compound are not extensively documented, its structural features suggest clear potential in this field, either directly as a base or as a precursor to more specialized catalytic structures. Protonation of the pyridine nitrogen can increase the acidity of the adjacent methyl groups, potentially enabling different reaction pathways. nih.gov

| Organocatalyst Type | Modification of this compound | Catalytic Role | Example Reaction Type |

|---|---|---|---|

| Lewis Base Catalyst | No modification required (uses the pyridine nitrogen). | Activation of electrophiles (e.g., acyl donors). | Acylation, silylation. |

| Brønsted Base Catalyst | No modification required. | Deprotonation of acidic protons to generate nucleophiles. | Aldol, Michael, and Knoevenagel reactions. |

| Phase-Transfer Catalyst | Alkylation of the pyridine nitrogen to form a pyridinium salt. | Transports anions between aqueous and organic phases. | Nucleophilic substitution, oxidation. |

Application in Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of radical intermediates under mild conditions. acs.org This field heavily relies on photosensitizers, typically transition metal complexes containing polypyridyl ligands like 2,2'-bipyridine (B1663995) (bpy) or terpyridine (tpy). acs.orgwikipedia.org These ligands possess π-accepting properties and form stable complexes that exhibit metal-to-ligand charge transfer (MLCT) upon absorption of visible light. wikipedia.org

Ligands derived from this compound can be incorporated into such photosensitizers. By using the bromomethyl handle to synthesize bidentate or tridentate ligands, it is possible to create novel ruthenium or iridium complexes. The substitution on the pyridine ring, including the two methyl groups, would modulate the electronic and photophysical properties of the resulting complex, such as its redox potential and excited-state lifetime. This tuning is critical for optimizing the efficiency and selectivity of photoredox-catalyzed reactions. acs.org For instance, pyridine N-oxides, which can be synthesized from pyridine precursors, have been used in conjunction with a photoredox catalyst to achieve difunctionalization of olefins. nih.gov Additionally, some studies have shown that simple pyridine derivatives can act as promoters or catalysts in photoredox systems, suggesting that the 2,3-dimethylpyridine scaffold itself could play a direct or indirect role in facilitating single-electron transfer processes. acs.orgrsc.org

| Role in Photoredox Catalysis | Structural Motif | Mechanism / Function | Potential Impact |

|---|---|---|---|

| Component of a Photosensitizer | Bidentate or tridentate ligands derived from the starting material complexed with Ru(II) or Ir(III). | Absorbs visible light, participates in metal-to-ligand charge transfer (MLCT), and initiates single-electron transfer (SET). | Tunes the redox potentials and photophysical properties of the catalyst to target specific substrates. |

| Promoter / Co-catalyst | The 2,3-dimethylpyridine scaffold itself or a simple derivative. | May act as a Lewis base to activate substrates or intermediates in the catalytic cycle. | Enhances reaction rates and selectivity without being part of the primary photosensitizer. |

| Precursor to a Redox-Active Ligand | Ligands designed to be "redox-noninnocent," capable of storing and releasing electrons. | The ligand actively participates in the redox process, facilitating multi-electron transformations. wikipedia.org | Enables challenging catalytic cycles that are inaccessible with conventional ligands. |

Future Directions and Emerging Research Perspectives for 4 Bromomethyl 2,3 Dimethylpyridine

Development of Green Chemistry Approaches for Synthesis and Derivatization

The traditional synthesis of 4-(bromomethyl)-2,3-dimethylpyridine and its subsequent derivatization often involve processes that are not aligned with the principles of green chemistry. Future research is increasingly directed towards developing more environmentally benign and sustainable methods. ijarsct.co.inmdpi.com Key areas of focus include the use of safer solvents, alternative energy sources, and catalytic systems to minimize waste and environmental impact. mdpi.com

Conventional bromination of the methyl group on the pyridine (B92270) ring often utilizes reagents like N-bromosuccinimide (NBS) with radical initiators in chlorinated solvents, which pose environmental and health risks. Green chemistry approaches aim to replace these hazardous components. Research into alternative brominating agents and solvent-free reaction conditions is a promising avenue. ijarsct.co.in For instance, mechanochemistry, which uses mechanical force to induce reactions, offers a potential solvent-free route for the synthesis of such compounds. ijarsct.co.in

Furthermore, the derivatization reactions of this compound, typically nucleophilic substitutions, can be made greener by employing eco-friendly solvents like water or bio-based solvents, or by using phase-transfer catalysis to enhance reaction rates and reduce the need for organic solvents. researchgate.netnih.gov The development of catalytic methods that can activate the C-Br bond for coupling reactions under mild conditions is another significant area of interest. nih.gov

Table 1: Comparison of Traditional vs. Green Chemistry Approaches

| Parameter | Traditional Methods | Emerging Green Approaches |

|---|---|---|

| Reagents | N-bromosuccinimide (NBS), hazardous radical initiators | Alternative brominating agents, biocatalysts |

| Solvents | Chlorinated solvents (e.g., CCl4, CHCl3) | Water, supercritical fluids, ionic liquids, solvent-free conditions (mechanochemistry) |

| Energy Source | Conventional heating | Microwave irradiation, ultrasonic energy |

| Catalysis | Stoichiometric reagents | Recyclable heterogeneous catalysts, phase-transfer catalysts |

| Waste | Significant generation of hazardous waste | Minimized waste, atom-economical reactions |

Integration into Automated High-Throughput Synthesis Platforms

The increasing demand for large libraries of novel compounds for drug discovery and materials science has spurred the development of automated high-throughput synthesis platforms. rsc.org The reactive nature of this compound makes it an ideal building block for such systems. Integrating its use into automated platforms can significantly accelerate the synthesis and screening of new pyridine-containing molecules.

Flow chemistry is a particularly promising technology for this purpose. nih.govbeilstein-journals.org Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly reactive intermediates. beilstein-journals.orgresearchgate.net The synthesis of this compound itself, as well as its subsequent reactions with various nucleophiles, can be adapted to flow processes. This allows for the rapid generation of a diverse range of derivatives in a sequential and automated manner. nih.gov

Researchers have demonstrated the utility of flow chemistry for the synthesis of various pyridine derivatives, highlighting the potential for telescoping multiple reaction steps into a single continuous process. beilstein-journals.orgvcu.edu This approach avoids the isolation of intermediates, reduces manual handling, and minimizes waste. The integration of this compound into such automated workflows would enable the on-demand synthesis of compound libraries for biological screening or materials testing. rsc.orgnih.gov

Table 2: Advantages of Integrating this compound into Automated Synthesis

| Feature | Benefit |

|---|---|

| Rapid Diversification | Enables the quick synthesis of a large library of derivatives by reacting with a plate of different nucleophiles. |

| Enhanced Reproducibility | Precise control over reaction conditions ensures high reproducibility between runs. |

| Improved Safety | Confines hazardous reagents and reactive intermediates within a closed system, minimizing exposure. |

| Process Optimization | Allows for rapid screening of reaction conditions to find optimal parameters for yield and purity. |

| On-Demand Synthesis | Facilitates the synthesis of compounds as needed, reducing the need for large-scale storage of potentially unstable intermediates. |

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

To fully leverage the potential of green chemistry and automated synthesis platforms, advanced characterization techniques are essential for real-time reaction monitoring and comprehensive product analysis. These techniques provide crucial insights into reaction kinetics, mechanisms, and the formation of impurities, allowing for rapid optimization and quality control. nih.govtandfonline.com

For monitoring the synthesis and subsequent reactions of this compound, in-situ spectroscopic methods are particularly valuable. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, can be integrated directly into reaction vessels or flow reactors. nih.govtandfonline.com This allows for the continuous tracking of reactant consumption and product formation without the need for sampling, providing a detailed picture of the reaction progress.

For the detailed structural elucidation of the final products, a combination of high-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy is typically employed. nih.gov In cases where crystalline products are obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation. jscimedcentral.com These advanced analytical tools are indispensable for ensuring the purity and confirming the identity of the synthesized pyridine derivatives.

Table 3: Advanced Characterization Techniques and Their Applications

| Technique | Application in the Context of this compound |

|---|---|

| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of the C-Br bond formation/cleavage and other functional group transformations. |

| Process Analytical Technology (PAT) NMR | Tracking the concentration of reactants, intermediates, and products in real-time to determine reaction kinetics. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for confirmation of elemental composition of novel derivatives. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals for complex molecular structures. |

| Single-Crystal X-ray Diffraction | Definitive determination of the three-dimensional molecular structure and stereochemistry in the solid state. nih.gov |

Expansion of Applications in Materials Science and Supramolecular Chemistry

While traditionally used in medicinal chemistry, the structural and electronic properties of the pyridine ring make this compound an attractive building block for advanced materials and supramolecular assemblies. The bromomethyl group serves as a convenient anchor for covalently attaching the pyridine moiety to polymers, surfaces, or larger molecular architectures.

In materials science, pyridine-containing polymers are known for their interesting optical, electronic, and coordination properties. By incorporating this compound into polymer chains, materials with tailored properties can be designed. For example, such polymers could find applications as ligands for catalysis, components in organic light-emitting diodes (OLEDs), or as sensors. The pyridine nitrogen can coordinate with metal ions, opening up possibilities for creating functional metallopolymers.

In the realm of supramolecular chemistry, the pyridine unit can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. frontiersin.org By attaching this unit to larger scaffolds via the bromomethyl linker, complex, self-assembling systems can be constructed. These assemblies can form organogels, liquid crystals, or discrete molecular cages with potential applications in areas like drug delivery, molecular recognition, and catalysis. frontiersin.org The ability to precisely position the 2,3-dimethylpyridine unit within a supramolecular structure allows for fine-tuning of the assembly's properties and function.

Table 4: Potential Applications in Materials and Supramolecular Chemistry

| Field | Potential Application | Role of this compound |

|---|---|---|

| Polymer Chemistry | Functional polymers for catalysis or electronics. | Monomer or functionalizing agent to introduce pyridine units. |

| Surface Modification | Creating surfaces with specific binding or catalytic properties. | Covalently attaching pyridine moieties to surfaces like silica (B1680970) or gold. |

| Metal-Organic Frameworks (MOFs) | Building block for porous materials. | As a ligand precursor for creating nodes in the framework structure. |

| Supramolecular Gels | Formation of stimuli-responsive "smart" materials. | Component of a gelator molecule where the pyridine unit drives self-assembly. frontiersin.org |

| Liquid Crystals | Design of new display and sensor technologies. | As a core component of mesogenic molecules. frontiersin.org |

Q & A

Q. What are the standard synthetic routes for 4-(Bromomethyl)-2,3-dimethylpyridine, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a methyl-substituted pyridine precursor. For example, bromination of 2,3-dimethylpyridine derivatives using brominating agents like (N-bromosuccinimide) or elemental bromine in solvents such as or acetic acid under reflux conditions. Temperature control (40–80°C) and stoichiometric ratios are critical to minimize side reactions like di-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity .

Q. What analytical techniques are recommended to confirm the identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): - and -NMR to verify substitution patterns (e.g., methyl and bromomethyl groups).

- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (C18, methanol/water mobile phase).

- Mass Spectrometry (MS): ESI-MS or EI-MS to confirm molecular ion peaks (, expected m/z ~199–201).

- Elemental Analysis: Validate empirical formula () with ≤0.3% deviation .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- First Aid: For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How does steric hindrance from the 2,3-dimethyl groups influence the reactivity of the bromomethyl moiety in nucleophilic substitution reactions?

The 2,3-dimethyl groups create steric bulk, reducing the accessibility of the bromomethyl group. Kinetic studies (e.g., monitoring reaction rates with nucleophiles like amines or thiols) reveal slower reaction rates compared to less hindered analogs. Computational modeling (DFT) can map steric maps and transition states to predict regioselectivity in cross-coupling reactions .

Q. What strategies can mitigate competing elimination pathways during Suzuki-Miyaura couplings involving this compound?

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound derivatives?

Single-crystal X-ray diffraction provides precise bond angles and torsion angles. For example, in copper(II) complexes involving pyridine derivatives, crystallography confirms octahedral geometry and ligand coordination modes. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C–H···Br contacts) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound-based compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.